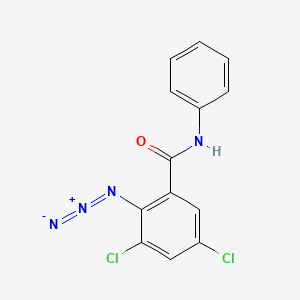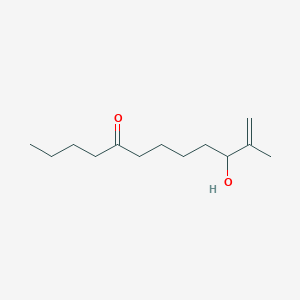silanol CAS No. 88221-47-0](/img/structure/B14378900.png)
[(Butan-2-yl)oxy](dimethyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)oxysilanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a butan-2-yloxy group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxysilanol typically involves the reaction of dimethylchlorosilane with butan-2-ol in the presence of a base such as triethylamine. The reaction proceeds via the substitution of the chlorine atom in dimethylchlorosilane with the butan-2-yloxy group, followed by hydrolysis to form the silanol group.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxysilanol often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the controlled addition of dimethylchlorosilane and butan-2-ol, followed by hydrolysis and purification steps to obtain the final product with high purity.
化学反应分析
Types of Reactions
(Butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanols, depending on the reagent used.
科学研究应用
(Butan-2-yl)oxysilanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone rubbers, adhesives, and sealants.
作用机制
The mechanism of action of (Butan-2-yl)oxysilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions.
相似化合物的比较
Similar Compounds
Dimethylsilanediol: Contains two hydroxyl groups instead of one.
Dimethyl(2-thienyl)silanol: Contains a thienyl group instead of a butan-2-yloxy group.
Diphenylsilanediol: Contains two phenyl groups instead of methyl groups.
Uniqueness
(Butan-2-yl)oxysilanol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where a balance between hydrophobicity and reactivity is required.
属性
CAS 编号 |
88221-47-0 |
|---|---|
分子式 |
C6H16O2Si |
分子量 |
148.28 g/mol |
IUPAC 名称 |
butan-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16O2Si/c1-5-6(2)8-9(3,4)7/h6-7H,5H2,1-4H3 |
InChI 键 |
CDQKNWVXAQIAJC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)O[Si](C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
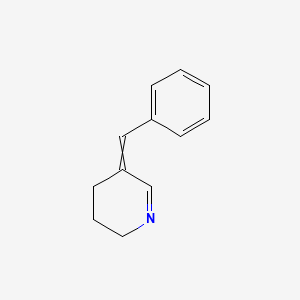
methanone](/img/structure/B14378853.png)



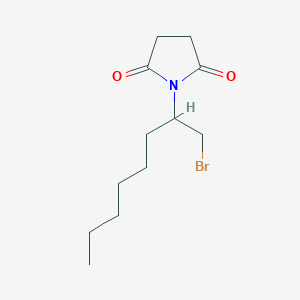
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
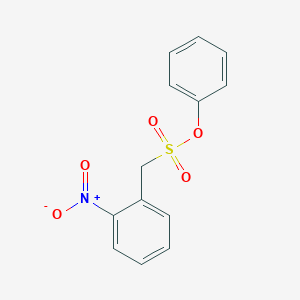
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
